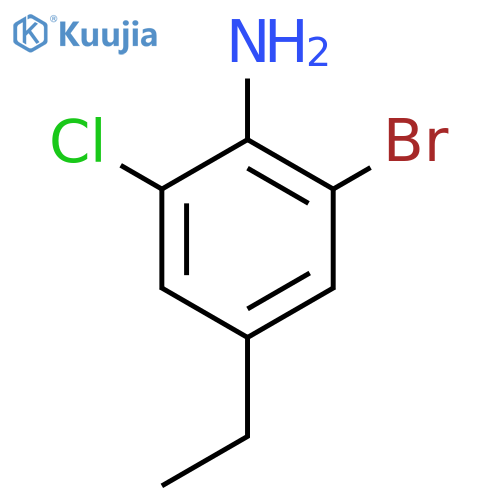Cas no 2090692-55-8 (2-Bromo-6-chloro-4-ethylaniline)

2090692-55-8 structure
商品名:2-Bromo-6-chloro-4-ethylaniline
2-Bromo-6-chloro-4-ethylaniline 化学的及び物理的性質
名前と識別子
-
- MFCD33418750
- 2-bromo-6-chloro-4-ethylaniline
- 2090692-55-8
- 2-Bromo-6-chloro-4-ethylaniline
-
- インチ: 1S/C8H9BrClN/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3
- InChIKey: GLEFZYYYSIKPPZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=CC(=C1)CC)Cl)N
計算された属性
- せいみつぶんしりょう: 232.96069g/mol
- どういたいしつりょう: 232.96069g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-Bromo-6-chloro-4-ethylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022LN4-1g |
2-Bromo-6-chloro-4-ethylaniline |
2090692-55-8 | 95% | 1g |
$629.00 | 2025-02-13 | |
| abcr | AB608269-5g |
2-Bromo-6-chloro-4-ethylaniline; . |
2090692-55-8 | 5g |
€1945.20 | 2024-07-19 | ||
| Aaron | AR022LN4-500mg |
2-Bromo-6-chloro-4-ethylaniline |
2090692-55-8 | 95% | 500mg |
$472.00 | 2025-02-13 | |
| abcr | AB608269-250mg |
2-Bromo-6-chloro-4-ethylaniline; . |
2090692-55-8 | 250mg |
€318.20 | 2024-07-19 | ||
| abcr | AB608269-1g |
2-Bromo-6-chloro-4-ethylaniline; . |
2090692-55-8 | 1g |
€582.90 | 2024-07-19 |
2-Bromo-6-chloro-4-ethylaniline 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
2090692-55-8 (2-Bromo-6-chloro-4-ethylaniline) 関連製品
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 61549-49-3(9-Decenenitrile)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2090692-55-8)

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):189/345/1153